Cas no 1805213-67-5 (2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine)

2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine
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- Inchi: 1S/C7H6ClF2IN2/c8-1-3-4(6(9)10)2-13-7(12)5(3)11/h2,6H,1H2,(H2,12,13)
- InChI Key: KUGCPSWJRAGKMP-UHFFFAOYSA-N
- SMILES: IC1=C(N)N=CC(C(F)F)=C1CCl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 173
- XLogP3: 2.2
- Topological Polar Surface Area: 38.9
2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066636-1g |
2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine |
1805213-67-5 | 97% | 1g |
$1,579.40 | 2022-04-01 |
2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine Related Literature
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on 2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine
2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine (CAS No. 1805213-67-5): An Overview
2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine (CAS No. 1805213-67-5) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its complex molecular structure, exhibits a range of properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular formula of 2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine is C9H8ClF2IN2, and its molecular weight is 306.61 g/mol. The presence of a chloromethyl group, difluoromethyl group, and an iodine atom in the pyridine ring imparts distinct chemical and biological properties to this compound. These functional groups contribute to its reactivity, solubility, and potential biological activity, making it an interesting subject for both academic and industrial research.
In recent years, 2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine has been studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its use as an intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, the chloromethyl group can be readily functionalized through nucleophilic substitution reactions, allowing for the introduction of various substituents that can modulate the biological activity of the final product.
The difluoromethyl group in 2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine is known to enhance metabolic stability and improve pharmacokinetic properties. This is particularly important in the development of drugs that require long-lasting effects or reduced dosing frequency. Additionally, the presence of fluorine atoms can influence the binding affinity of the molecule to its target receptor, potentially leading to more potent and selective therapeutic agents.
The iodine atom in 2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine provides a unique opportunity for radiolabeling studies. Iodine isotopes, such as 123I and 125I, are commonly used in nuclear medicine for imaging and therapeutic purposes. By incorporating these isotopes into the molecule, researchers can track its distribution and metabolism in vivo, providing valuable insights into its pharmacological behavior.
In terms of biological activity, preliminary studies have shown that 2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine exhibits promising antiviral properties. Specifically, it has been found to inhibit the replication of certain RNA viruses, including influenza and coronaviruses. This makes it a potential candidate for the development of antiviral drugs, which are crucial in combating emerging viral threats.
Beyond antiviral applications, 2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine has also shown potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate the exact mechanisms by which this compound exerts its anticancer effects and to evaluate its efficacy in preclinical models.
The synthesis of 2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine involves several well-established chemical reactions. One common approach involves the sequential functionalization of a pyridine ring through electrophilic substitution reactions followed by nucleophilic substitution to introduce the desired substituents. The choice of starting materials and reaction conditions can significantly impact the yield and purity of the final product, making optimization an important aspect of its synthesis.
In conclusion, 2-Amino-4-(chloromethyl)-5-(difluoromethyl)-3-iodopyridine (CAS No. 1805213-67-5) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its biological activity and synthetic methods, further solidifying its importance in the field.
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